![molecular formula C21H25N5O2 B2394171 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319850-76-3](/img/structure/B2394171.png)
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as BMH-21, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated to better understand its potential benefits and limitations.
作用机制
The mechanism of action of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea involves the inhibition of a protein called CRM1, which is involved in the transport of proteins and other molecules out of the nucleus of a cell. By inhibiting CRM1, 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea prevents the export of certain proteins that are necessary for cancer cell survival and proliferation. This leads to the accumulation of these proteins within the nucleus, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the export of certain proteins, this compound has also been shown to induce DNA damage and to inhibit the activity of enzymes that are important for cancer cell survival. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
实验室实验的优点和局限性
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has several advantages and limitations for use in laboratory experiments. One advantage is that it has been shown to be effective in a variety of cancer cell types, which makes it a versatile compound for studying cancer biology. Another advantage is that it has been synthesized in sufficient quantities for use in laboratory experiments. One limitation is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still unknown. Another limitation is that it may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One direction is to further investigate its potential therapeutic applications in cancer treatment, including its efficacy in combination with other cancer therapies. Another direction is to study its mechanism of action in more detail, including the identification of specific proteins that are affected by this compound. Additionally, researchers could investigate the potential use of 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea in other diseases or conditions beyond cancer, such as viral infections or autoimmune disorders.
合成方法
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been described in detail in various scientific publications, and researchers have been able to produce this compound in sufficient quantities for use in laboratory experiments.
科学研究应用
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been studied extensively for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. 1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been tested in various types of cancer cells, including breast cancer, lung cancer, and leukemia, and it has shown promising results in all of these studies.
属性
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-4-13-28-18-10-8-16(9-11-18)24-21(27)23-15-17-14-20(25-26(17)2)19-7-5-6-12-22-19/h5-12,14H,3-4,13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXRBIQKIGQVBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

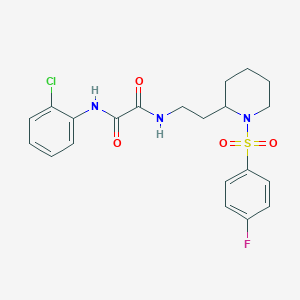

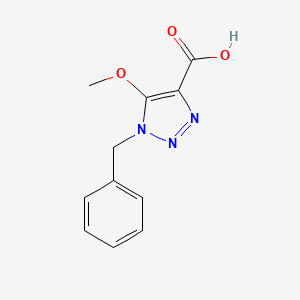


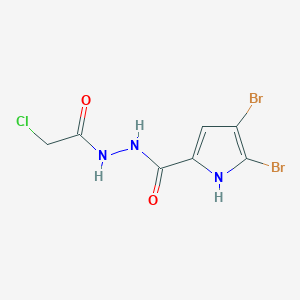
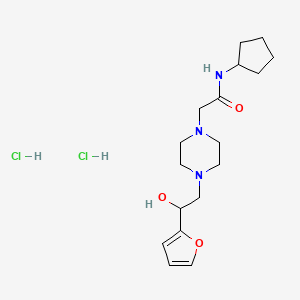
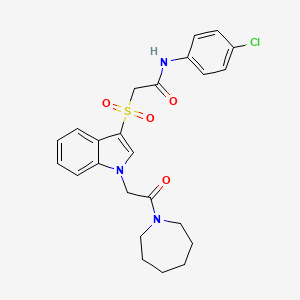

![1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2394102.png)
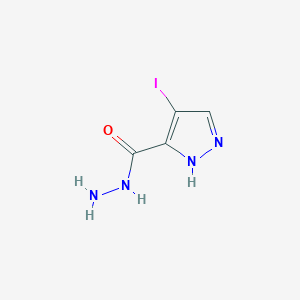
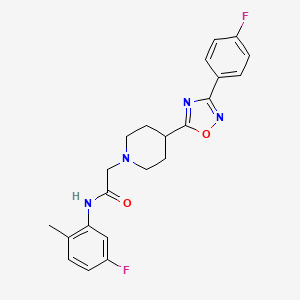
![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)
